molecular formula C13H13N5O5S B5993493 2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide

2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide

Cat. No.: B5993493
M. Wt: 351.34 g/mol
InChI Key: CIJNOVGESWXKOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrimidine ring, a sulfanyl group, and a nitrophenyl acetamide moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide typically involves multi-step organic reactions. The initial step often includes the preparation of the pyrimidine derivative, followed by the introduction of the sulfanyl group. The final step involves the acylation of the intermediate with 4-methoxy-2-nitrophenyl acetic acid under controlled conditions. Common reagents used in these reactions include acetic anhydride, sulfur-containing compounds, and various catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The amino and hydroxyl groups on the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of the nitro group results in the corresponding amine derivative.

Scientific Research Applications

2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or by interacting with key residues. The pathways involved often include disruption of cellular processes such as DNA replication or protein synthesis, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diamino-6-hydroxypyrimidine: Shares the pyrimidine core but lacks the sulfanyl and nitrophenyl acetamide groups.

    2-Amino-4-hydroxy-6-methylpyrimidine: Another pyrimidine derivative with different substituents.

Uniqueness

2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O5S/c1-23-7-2-3-8(9(4-7)18(21)22)15-12(20)6-24-13-16-10(14)5-11(19)17-13/h2-5H,6H2,1H3,(H,15,20)(H3,14,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJNOVGESWXKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.